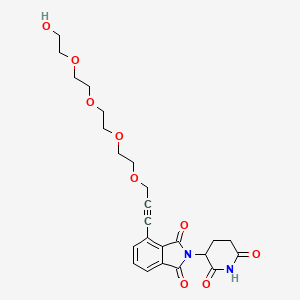
2,6-Dibromo-3,4-difluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3,4-difluorophenol: is an organic compound that belongs to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,4-difluorophenol typically involves the electrophilic halogenation of phenol with bromine and fluorine sources. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反应分析
Types of Reactions: 2,6-Dibromo-3,4-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or water, temperatures ranging from 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran, temperatures ranging from -20-25°C.
Major Products Formed:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of 2,6-dibromo-3,4-difluorobenzaldehyde or 2,6-dibromo-3,4-difluorobenzoic acid.
Reduction: Formation of dehalogenated phenols or partially reduced intermediates.
科学研究应用
Chemistry: 2,6-Dibromo-3,4-difluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It helps in understanding the interactions between halogenated compounds and biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of flame retardants and other protective coatings .
作用机制
The mechanism of action of 2,6-Dibromo-3,4-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
相似化合物的比较
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 2,3-Difluorophenol
- 4,6-Dibromo-2,3-difluorophenol
Comparison: 2,6-Dibromo-3,4-difluorophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, compared to other bromophenols or difluorophenols. The specific arrangement of substituents also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C6H2Br2F2O |
|---|---|
分子量 |
287.88 g/mol |
IUPAC 名称 |
2,6-dibromo-3,4-difluorophenol |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H |
InChI 键 |
CKKYYQDQIYNXOY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)O)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


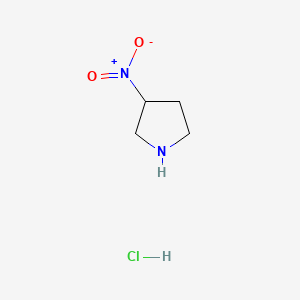

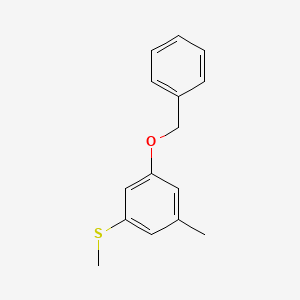
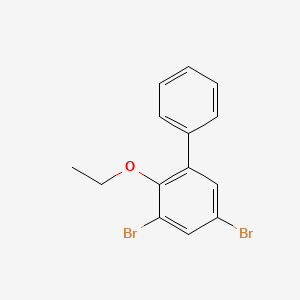
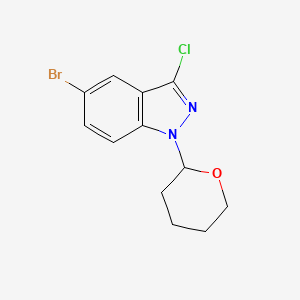
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
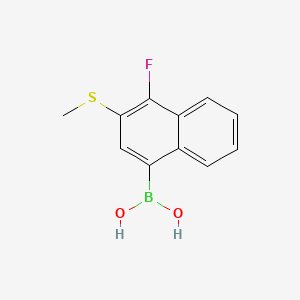
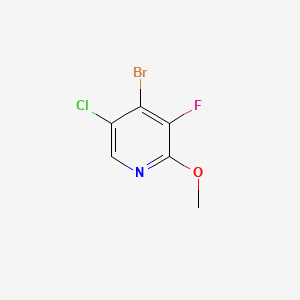
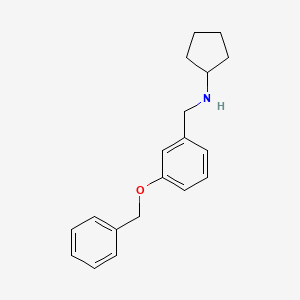
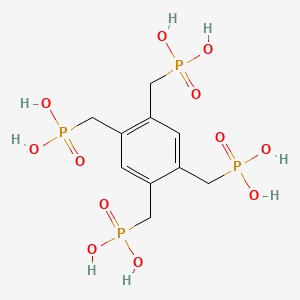
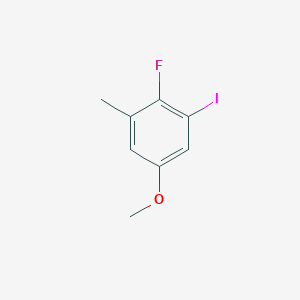
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
